molecular formula C6H10O2 B14268936 Oxepan-3-one CAS No. 130722-42-8

Oxepan-3-one

Cat. No.: B14268936
CAS No.: 130722-42-8
M. Wt: 114.14 g/mol
InChI Key: YUIJSWMGTIISBE-UHFFFAOYSA-N
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Description

Oxepan-3-one is a seven-membered cyclic ether with a ketone functional group. It is a versatile compound used in various chemical syntheses and has garnered interest due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxepan-3-one can be synthesized through several methods. One common approach involves the reaction of an optically active iodo epoxide with the dianion of methyl acetoacetate, followed by rhodium (II) acetate-catalyzed cyclization of a suitably substituted hydroxy diazo-keto ester . Another method includes the preparation from lactones, emphasizing carbon-carbon bond-forming reactions at the anomeric position of the cyclic ethers .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxepan-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the ketone group to form alcohols.

    Substitution: Nucleophilic substitution reactions at the anomeric position.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include various substituted oxepanes and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxepan-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which oxepan-3-one exerts its effects involves its reactivity as a cyclic ether with a ketone group. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxepan-3-one include:

Uniqueness

This compound is unique due to its seven-membered ring structure, which provides distinct reactivity and stability compared to smaller or larger ring systems. This uniqueness makes it valuable in various synthetic applications and research studies.

Properties

CAS No.

130722-42-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

oxepan-3-one

InChI

InChI=1S/C6H10O2/c7-6-3-1-2-4-8-5-6/h1-5H2

InChI Key

YUIJSWMGTIISBE-UHFFFAOYSA-N

Canonical SMILES

C1CCOCC(=O)C1

Origin of Product

United States

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